molecular formula C16H20F2N2O2 B6024819 1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide

1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B6024819
M. Wt: 310.34 g/mol
InChI Key: NVADANGCKIMQEL-UHFFFAOYSA-N
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Description

1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This compound may interact with neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways, to exert its pharmacological effects.

Properties

IUPAC Name

1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2/c1-2-3-15(21)20-6-4-11(5-7-20)16(22)19-14-9-12(17)8-13(18)10-14/h8-11H,2-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVADANGCKIMQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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